(3-chlorophenyl){5-[(4-fluorobenzyl)amino]-3-(pyridin-3-yl)-1H-1,2,4-triazol-1-yl}methanone
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Overview
Description
The compound (3-chlorophenyl){5-[(4-fluorobenzyl)amino]-3-(pyridin-3-yl)-1H-1,2,4-triazol-1-yl}methanone is a complex organic molecule that features a combination of aromatic rings and heterocyclic structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-chlorophenyl){5-[(4-fluorobenzyl)amino]-3-(pyridin-3-yl)-1H-1,2,4-triazol-1-yl}methanone typically involves multi-step organic reactions. The process begins with the preparation of the core triazole structure, followed by the introduction of the chlorophenyl and fluorobenzyl groups. Common reagents used in these steps include hydrazine derivatives, chlorinating agents, and fluorinating agents. The reaction conditions often require controlled temperatures and the use of solvents such as dimethylformamide (DMF) or dichloromethane (DCM).
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale batch reactions with optimized conditions to maximize yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
(3-chlorophenyl){5-[(4-fluorobenzyl)amino]-3-(pyridin-3-yl)-1H-1,2,4-triazol-1-yl}methanone: can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, depending on the substituents and conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
(3-chlorophenyl){5-[(4-fluorobenzyl)amino]-3-(pyridin-3-yl)-1H-1,2,4-triazol-1-yl}methanone: has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of (3-chlorophenyl){5-[(4-fluorobenzyl)amino]-3-(pyridin-3-yl)-1H-1,2,4-triazol-1-yl}methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets by binding to their active sites or allosteric sites, thereby modulating their activity. The pathways involved can include signal transduction cascades, metabolic pathways, or gene expression regulation.
Comparison with Similar Compounds
Similar Compounds
- (3-chlorophenyl){5-[(4-chlorobenzyl)amino]-3-(pyridin-3-yl)-1H-1,2,4-triazol-1-yl}methanone
- (3-chlorophenyl){5-[(4-methylbenzyl)amino]-3-(pyridin-3-yl)-1H-1,2,4-triazol-1-yl}methanone
Uniqueness
The uniqueness of (3-chlorophenyl){5-[(4-fluorobenzyl)amino]-3-(pyridin-3-yl)-1H-1,2,4-triazol-1-yl}methanone lies in its specific combination of substituents, which can confer distinct chemical and biological properties. The presence of the fluorobenzyl group, for example, may enhance its binding affinity to certain targets or improve its metabolic stability compared to similar compounds.
Properties
Molecular Formula |
C21H15ClFN5O |
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Molecular Weight |
407.8 g/mol |
IUPAC Name |
(3-chlorophenyl)-[5-[(4-fluorophenyl)methylamino]-3-pyridin-3-yl-1,2,4-triazol-1-yl]methanone |
InChI |
InChI=1S/C21H15ClFN5O/c22-17-5-1-3-15(11-17)20(29)28-21(25-12-14-6-8-18(23)9-7-14)26-19(27-28)16-4-2-10-24-13-16/h1-11,13H,12H2,(H,25,26,27) |
InChI Key |
OKJHVVGXTYDFJW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C(=O)N2C(=NC(=N2)C3=CN=CC=C3)NCC4=CC=C(C=C4)F |
Origin of Product |
United States |
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